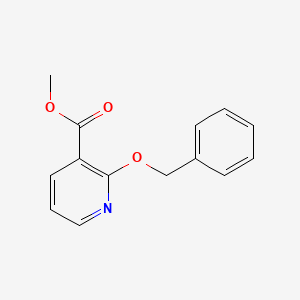

2-Benzyloxy-nicotinic acid methyl ester

Description

2-Benzyloxy-nicotinic acid methyl ester is a nicotinic acid derivative featuring a benzyloxy substituent at the 2-position and a methyl ester group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. For instance, it has been utilized as a precursor in the synthesis of antidiabetic derivatives, yielding compounds with melting points of 184–185°C when processed with methanol . Its structural framework combines aromatic (benzyloxy) and heterocyclic (nicotinic acid) components, which influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 2-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQIOJOFOKYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the protection of the hydroxyl group with a benzyl group. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which releases an electrophilic benzyl species upon warming .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and benzyl protection can be scaled up for industrial applications, using appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-nicotinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Benzyloxy-nicotinic acid methyl ester has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of nicotinic acid and benzyl alcohol. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include esters of benzoic and nicotinic acids with varying substituents. Below is a comparative analysis of their molecular properties and applications:

Substituent Effects on Physical and Chemical Properties

- Benzyloxy vs. Alkyloxy Groups : The benzyloxy group in this compound introduces aromaticity, enhancing π-π stacking interactions and increasing melting points compared to aliphatic substituents (e.g., 2-methylbutyloxy in ). The bulkier cyclohexyloxy group in 5-chloro-2-cyclohexyloxy-nicotinic acid reduces crystallinity, yielding a lower melting point (65–67°C) .

- Chloro and Methoxy Substituents : Electron-withdrawing groups like chloro (in ) increase reactivity in nucleophilic substitution, whereas methoxy groups (in ) enhance solubility via hydrogen bonding.

- Amide vs.

Commercial and Regulatory Status

- This compound is listed as discontinued by CymitQuimica , highlighting sourcing challenges. In contrast, analogs like methyl 2-(2-phenylacetamido)benzoate remain available for research .

- Regulatory data for most compounds are sparse, though NIST-standardized references exist for simpler esters (e.g., 2-methoxy-benzoic acid derivatives ).

Biological Activity

2-Benzyloxy-nicotinic acid methyl ester (CAS Number: 52513-17-4) is a chemical compound derived from nicotinic acid, characterized by its benzyloxy group at the 2-position of the pyridine ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 355.4±27.0 °C |

| Flash Point | 168.7±23.7 °C |

| LogP | 3.07 |

This compound interacts with various enzymes and cellular receptors, influencing several biochemical pathways:

- Enzyme Interactions : The compound acts as a substrate for esterases, which hydrolyze the ester bond to release nicotinic acid and methanol. This interaction can modulate enzymatic activity, impacting metabolic processes.

- Cellular Effects : It influences cell signaling pathways, particularly those involving nicotinic acid receptors, which can lead to alterations in gene expression related to cellular metabolism.

- Molecular Mechanism : The compound binds to specific proteins and enzymes, altering their activity and potentially leading to therapeutic effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Similar to other nicotinic acid derivatives, it may possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .

- Anticholinesterase Activity : Preliminary studies suggest potential inhibition of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory conditions .

Case Studies

- Neuroprotective Study :

-

Enzyme Inhibition Research :

- Another research focused on the inhibitory potency of related compounds against human recombinant AChE and butyrylcholinesterase (BChE). Results indicated that derivatives of nicotinic acid could retain substantial anticholinesterase activity, suggesting that this compound might also exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.